5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-pyrrol-3-one
Description
Molecular Formula: C₁₉H₂₁N₅O₂
Molecular Weight: 351.41 g/mol
Structural Features:
- Core: 2,3-dihydro-1H-pyrrol-3-one scaffold.
- Substituents: Position 4: 1H-1,3-benzodiazol-2-yl (benzimidazole) group, contributing aromaticity and hydrogen-bonding capacity. Position 1: 2-(morpholin-4-yl)ethyl chain, providing solubility via the morpholine oxygen and influencing pharmacokinetics.
This compound’s structural complexity combines heterocyclic moieties (benzodiazole, pyrrolone) with a morpholine-derived side chain, making it distinct in electronic properties and biological target interactions .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-(2-morpholin-4-ylethyl)-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c18-16-15(17-19-12-3-1-2-4-13(12)20-17)14(23)11-22(16)6-5-21-7-9-24-10-8-21/h1-4,18,23H,5-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIJSBIIALSPBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-pyrrol-3-one is a compound of interest due to its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in various cellular processes including growth, proliferation, and survival. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and the structure–activity relationship (SAR) that underpins its pharmacological profile.
The primary mechanism through which this compound exerts its biological effects is by inhibiting the PI3K pathway. The PI3K family is involved in critical cellular functions and has been implicated in several diseases, including cancer and autoimmune disorders.
Key Points:
- Target : PI3Kδ isoform.
- Binding : The morpholine group interacts with Val-828 in the enzyme's hinge region, facilitating strong binding and inhibition.
Inhibition of PI3K
The compound has demonstrated significant inhibitory activity against PI3Kδ, with IC50 values reported in the low nanomolar range. For example, studies have shown that modifications to the benzimidazole group enhance selectivity and potency against PI3Kδ compared to other isoforms.
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| This compound | 18 | High against PI3Kδ |
Case Studies
Several studies have evaluated the efficacy of this compound in various biological models:
- Anti-inflammatory Activity : In models of systemic lupus erythematosus (SLE), this compound exhibited significant reductions in inflammatory markers, suggesting its potential as a therapeutic agent for autoimmune diseases.
- Cancer Cell Proliferation : In vitro studies using cancer cell lines have shown that treatment with this compound leads to reduced cell viability and proliferation, indicating its potential as an anticancer agent.
Structure–Activity Relationship (SAR)
The SAR analysis highlights the importance of specific functional groups in enhancing biological activity:
- Morpholine Substituent : Essential for binding affinity to PI3K.
- Benzimidazole Modification : Variations in the benzimidazole group significantly impact selectivity and potency.
Scientific Research Applications
Cancer Therapy
Research has indicated that compounds similar to 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-pyrrol-3-one exhibit significant activity against various cancer cell lines. The structure of this compound allows it to interact with specific molecular targets involved in cancer progression.
Case Study: PI3K Inhibition
A study highlighted the importance of the morpholine moiety in enhancing the selectivity and potency of compounds targeting the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in many cancers. The incorporation of the benzimidazole and morpholine groups was found to improve binding affinity to PI3K, leading to effective inhibition of cancer cell proliferation .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It is believed that the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways can be achieved through structural modifications similar to those found in this compound.
Research Findings
In vitro studies demonstrated that derivatives of this compound could significantly reduce inflammatory markers in cell models. The molecular docking studies supported these findings by showing favorable interactions between the compound and the active sites of COX and LOX enzymes .
Antimicrobial Applications
The potential antimicrobial activity of this compound has also been explored. Its structural components may enhance its efficacy against bacterial and fungal strains.
Case Study: Antibacterial Efficacy
A recent study evaluated a series of compounds derived from similar structures against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting that modifications to the benzodiazole and morpholine groups could lead to novel antimicrobial agents .
Comparative Analysis of Related Compounds
| Compound Name | Target Application | Key Findings |
|---|---|---|
| 5-amino derivatives | Cancer therapy | Effective PI3K inhibitors with significant anti-proliferative effects |
| Morpholine-based compounds | Anti-inflammatory | Dual inhibition of COX and LOX pathways reduces inflammation |
| Benzimidazole derivatives | Antimicrobial | Exhibited potent activity against S. aureus and E. coli |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Heterocyclic Core Variations: Benzodiazole vs. Benzothiazole: The benzodiazole (benzimidazole) group in the target compound enables stronger hydrogen-bonding interactions compared to benzothiazole derivatives, which prioritize hydrophobic interactions . Pyrrolone vs.
Substituent Effects: Morpholinoethyl Chain: Introduces water solubility via the morpholine oxygen, contrasting with lipophilic substituents (e.g., 3,5-dimethylphenyl in ), which hinder aqueous solubility but improve membrane permeability . Amino Group (-NH₂): Critical for hydrogen bonding and catalytic site interactions in enzymatic targets (e.g., kinases). Analogs lacking this group (e.g., 4-benzothiazolyl derivatives in ) show reduced target engagement .
Biological Activity Trends :
- Antimicrobial vs. Kinase Inhibition : Benzothiazole derivatives () exhibit antimicrobial activity due to lipophilicity, while the target compound’s benzodiazole and morpholine groups favor kinase or protease inhibition .
- Toxicity Profiles : Morpholine-containing analogs (e.g., ) demonstrate lower cytotoxicity compared to chlorophenyl-substituted derivatives (), likely due to reduced off-target binding .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction parameters such as temperature, stoichiometry, and reaction time. For example, adjusting substituents (e.g., 4-tert-butyl benzaldehyde vs. 3-chloro benzaldehyde) can influence yields, as seen in yields ranging from 47% to 62% . Purification via column chromatography (ethyl acetate/hexane) or recrystallization (DMF-EtOH mixtures) is critical for purity . Monitoring reaction progress using TLC or HPLC ensures intermediate quality.
Q. What standard characterization techniques are essential for confirming the compound’s structure?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to verify proton and carbon environments (e.g., aromatic vs. aliphatic regions) .
- HRMS for precise molecular weight confirmation (e.g., deviation < 0.001 Da) .
- FTIR to identify functional groups (e.g., hydroxyl, carbonyl stretches) .
- Melting point analysis to assess crystalline purity (e.g., sharp ranges like 235–237°C) .
Q. What experimental design considerations are critical for initial biological activity screening?
- Methodological Answer : Adopt a randomized block design with split-split plots to control variables like biological replicates, assay conditions (pH, temperature), and controls (positive/negative) . Use at least four replicates per condition, as in phytochemical studies, to ensure statistical robustness .
Advanced Research Questions
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer : Systematically modify substituents (e.g., aryl groups, morpholine chain length) and evaluate biological activity changes. For instance, replacing 4-methyl-benzoyl with 4-dimethylamino-phenyl in analogs alters solubility and target binding . Use multivariate analysis to correlate structural features (e.g., logP, steric bulk) with activity trends. Reference prior SAR frameworks for pyrrolone derivatives .
Q. What computational methods are suitable for predicting binding interactions?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to model interactions with targets like kinases or GPCRs. Validate predictions with MD simulations (NAMD/GROMACS) to assess binding stability. Structural data from crystallography (e.g., Acta Crystallographica studies) can guide force field parameterization .
Q. How to address discrepancies between in vitro and in silico activity data?
- Methodological Answer : Investigate factors such as:
- Solubility limitations : Measure logD and use surfactants (e.g., Tween-80) in assays .
- Metabolic instability : Conduct microsomal stability assays.
- Assay artifacts : Include counter-screens (e.g., fluorescence quenching controls). Reconcile data using Bayesian statistical models .
Q. How to integrate spectroscopic data with computational models for mechanistic insights?
- Methodological Answer : Combine NMR chemical shifts with DFT calculations (e.g., Gaussian09) to map electronic environments. Overlay docking poses with NOE-derived distance constraints for 3D binding validation. This approach is exemplified in studies linking pyrazole derivatives’ spectra to tautomeric states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
